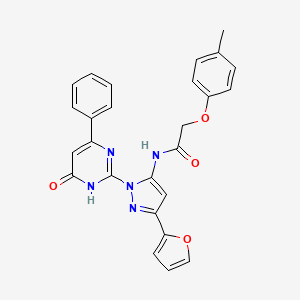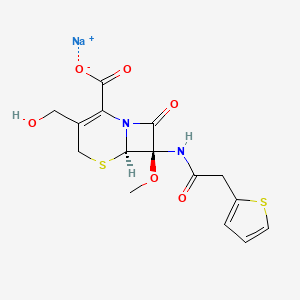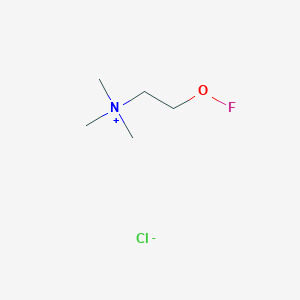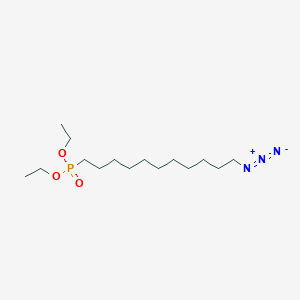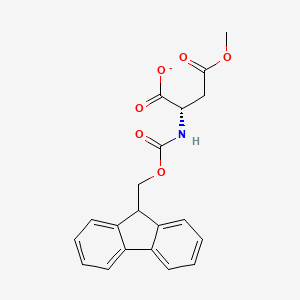
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester: is a derivative of aspartic acid, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl ester group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester typically involves the protection of the amino group of aspartic acid with the fluorenylmethoxycarbonyl group, followed by esterification of the carboxyl group. A common method involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester undergoes various chemical reactions, including:
Deprotection: Removal of the fluorenylmethoxycarbonyl group using a base such as piperidine.
Ester Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using acidic or basic hydrolysis.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Coupling Reactions: Dicyclohexylcarbodiimide and hydroxybenzotriazole in dimethylformamide.
Major Products:
Deprotection: L-aspartic acid 4-methyl ester.
Ester Hydrolysis: L-aspartic acid.
Coupling Reactions: Peptides containing N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester as a residue.
Wissenschaftliche Forschungsanwendungen
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester has numerous applications in scientific research, including:
Peptide Synthesis: Used as a building block in the solid-phase synthesis of peptides.
Drug Delivery: Utilized in the development of peptide-based drug delivery systems.
Biomaterials: Employed in the fabrication of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Catalysis: Used in the development of peptide-based catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of aspartic acid during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Vergleich Mit ähnlichen Verbindungen
- N-(9-Fluorenylmethoxycarbonyl)-L-alanine methyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine methyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester
Comparison: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester is unique due to the presence of both the fluorenylmethoxycarbonyl protecting group and the methyl ester group, which provide stability and ease of removal. Compared to other Fmoc-protected amino acids, it offers specific advantages in the synthesis of peptides containing aspartic acid residues, particularly in terms of solubility and reactivity .
Eigenschaften
Molekularformel |
C20H18NO6- |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/p-1/t17-/m0/s1 |
InChI-Schlüssel |
HSOKCYGOTGVDHL-KRWDZBQOSA-M |
Isomerische SMILES |
COC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
COC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



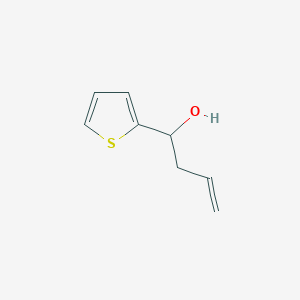
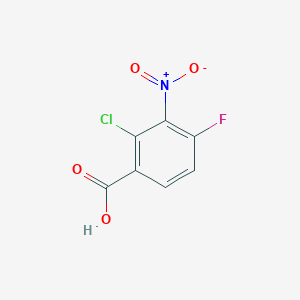
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate](/img/structure/B14121130.png)

![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14121141.png)
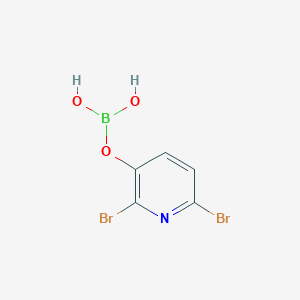
![1-Decyl-1'-methyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B14121157.png)
